Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a nicotinic acid core modified with diethylaminoethoxy and dimethyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride typically involves multiple steps, starting with the preparation of the nicotinic acid derivative. The diethylaminoethoxy group is introduced through a nucleophilic substitution reaction, while the dimethyl groups are added via alkylation reactions. The final step involves esterification with ethyl alcohol and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group allows it to interact with cellular receptors, potentially modulating signaling pathways and influencing cellular responses. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid derivatives: Other compounds with similar nicotinic acid cores but different substituents.
Diethylaminoethoxy compounds: Molecules with the diethylaminoethoxy group but different core structures.
Dimethyl-substituted compounds: Compounds with dimethyl groups but different functional groups.
Uniqueness
Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
75348-37-7 |
---|---|
Molecular Formula |
C16H27ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
ethyl 6-[2-(diethylamino)ethoxy]-2,4-dimethylpyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-6-18(7-2)9-10-21-14-11-12(4)15(13(5)17-14)16(19)20-8-3;/h11H,6-10H2,1-5H3;1H |
InChI Key |
YZFHJRXAUZNALA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC(=C(C(=C1)C)C(=O)OCC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.